A Technical Guide to Ethyl 2,6-dichloro-3-methylisonicotinate: A Key Intermediate in Modern Kinase Inhibitor Synthesis
A Technical Guide to Ethyl 2,6-dichloro-3-methylisonicotinate: A Key Intermediate in Modern Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,6-dichloro-3-methylisonicotinate (CAS No. 137520-99-1) is a highly functionalized pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its strategic arrangement of reactive chloro groups, a directing methyl group, and an ester moiety makes it a versatile synthon for constructing complex heterocyclic scaffolds. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and, most notably, its pivotal role as a key intermediate in the synthesis of Ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor. By elucidating the causality behind its synthetic utility and providing detailed experimental insights, this document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
Core Chemical Identity and Physicochemical Properties
Ethyl 2,6-dichloro-3-methylisonicotinate is a crystalline solid under standard conditions. The molecule's core is a pyridine ring, substituted at positions 2 and 6 with chlorine atoms, at position 3 with a methyl group, and at position 4 with an ethoxycarbonyl group. This substitution pattern is crucial to its chemical behavior, as the electron-withdrawing chlorine atoms significantly influence the reactivity of the pyridine ring.
Table 1: Physicochemical and Spectroscopic Identifiers
| Property | Value |
| IUPAC Name | Ethyl 2,6-dichloro-3-methylpyridine-4-carboxylate |
| Synonyms | 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester |
| CAS Number | 137520-99-1[1][2] |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 45-49 °C |
| Boiling Point | 314.9±35.0 °C (Predicted) |
| Density | 1.355±0.06 g/cm³ (Predicted) |
Synthesis and Manufacturing Pathway
The industrial synthesis of Ethyl 2,6-dichloro-3-methylisonicotinate is a multi-step process designed for scalability and purity. The general approach involves the construction and subsequent chlorination of a substituted pyridine ring. While proprietary variations exist, a common pathway begins with the cyclization of precursors to form the core methyl-isonicotinic acid structure, followed by chlorination and esterification.
Expert Insight: The choice of chlorinating agent is a critical process parameter. Stronger agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are often employed to achieve dichlorination of the electron-rich pyridine ring, which is activated by the methyl and carboxyl groups before being deactivated by the first chlorination. The reaction temperature and catalyst system are carefully controlled to minimize the formation of isomeric impurities.
Caption: Generalized synthetic workflow for Ethyl 2,6-dichloro-3-methylisonicotinate.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this intermediate is dominated by the reactivity of the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr).
-
Positional Reactivity: The chlorine at the 2-position is generally more reactive than the one at the 6-position due to the steric hindrance from the adjacent methyl group at position 3. This differential reactivity can be exploited for selective, stepwise substitutions by carefully controlling reaction conditions (temperature, stoichiometry, and nucleophile strength).
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, further enhanced by the two chloro-substituents and the ester group, facilitates attack by nucleophiles. Common nucleophiles include amines, anilines, and alkoxides. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.
Caption: Reactivity profile illustrating sequential SₙAr reactions.
Application in Drug Development: The Synthesis of Ceritinib (LDK378)
The most prominent application of Ethyl 2,6-dichloro-3-methylisonicotinate is as a cornerstone intermediate in the synthesis of Ceritinib.[3] Ceritinib is a highly potent, second-generation ALK inhibitor used to treat ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to the first-generation inhibitor, Crizotinib.[4][5]
In the synthesis of Ceritinib, Ethyl 2,6-dichloro-3-methylisonicotinate serves as the central scaffold onto which two different complex aniline fragments are sequentially attached via SₙAr reactions.
Detailed Workflow: Ceritinib Synthesis Intermediate Step
The synthesis leverages the differential reactivity of the two chlorine atoms.
-
Step 1: First SₙAr Coupling: Ethyl 2,6-dichloro-3-methylisonicotinate is reacted with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. Under controlled conditions (e.g., using a palladium catalyst and a suitable base like Cs₂CO₃ in a solvent like dioxane), the amino group of the aniline selectively displaces the more reactive chlorine atom at the C2 position of the pyridine ring.
-
Step 2: Second SₙAr Coupling: The resulting mono-substituted intermediate is then subjected to a second SₙAr reaction with 5-chloro-2-aminophenyl isopropyl sulfone. This step typically requires more forcing conditions (higher temperature) to displace the less reactive chlorine atom at the C6 position.
-
Step 3: Final Modifications: Subsequent steps involve modifications to the ester group (e.g., hydrolysis and amidation) to yield the final Ceritinib molecule.
Expert Insight: The success of this synthesis hinges on the precise control of the SₙAr reactions. The choice of catalyst, base, solvent, and temperature is critical to ensure high yields and regioselectivity, preventing the formation of undesired isomers and di-substituted byproducts from the first step. This control is a hallmark of a well-designed, robust pharmaceutical manufacturing process.
Analytical Characterization Protocol
Rigorous analytical characterization is essential to confirm the identity and purity of Ethyl 2,6-dichloro-3-methylisonicotinate.
Table 2: Key Analytical Parameters
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~4.40 (q, 2H, -OCH₂CH₃), δ ~2.55 (s, 3H, Ar-CH₃), δ ~1.40 (t, 3H, -OCH₂CH₃). The aromatic proton signal is expected as a singlet in the downfield region. |
| ¹³C NMR (100 MHz, CDCl₃) | Signals expected for the ester carbonyl (~164 ppm), aromatic carbons (including those bonded to Cl at ~150-155 ppm), the ester -OCH₂- (~62 ppm), the aromatic -CH₃ (~18 ppm), and the ester -CH₃ (~14 ppm). |
| Mass Spec (ESI+) | m/z 234.0 [M+H]⁺, 236.0 [M+2+H]⁺, showing the characteristic isotopic pattern for two chlorine atoms. |
| FT-IR (KBr) | Strong C=O stretch (ester) ~1730 cm⁻¹, C-Cl stretches ~700-800 cm⁻¹, aromatic C=C and C=N stretches ~1550-1600 cm⁻¹. |
| Purity (HPLC) | >98% (Typical specification). A reverse-phase method (e.g., C18 column) with a water/acetonitrile gradient is commonly used. |
Standard Operating Procedure: Purity Analysis by HPLC
-
System Preparation: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of Ethyl 2,6-dichloro-3-methylisonicotinate and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute as necessary.
-
System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method.
Safety, Handling, and Storage
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2,6-dichloro-3-methylisonicotinate is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined reactivity, particularly in sequential SₙAr reactions, provides a reliable and versatile platform for the synthesis of complex, high-value pharmaceutical agents like Ceritinib. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for any research or development team aiming to leverage its synthetic potential in the creation of next-generation therapeutics.
References
- BLD Pharm. (n.d.). Ethyl 2,6-dichloro-3-(methylamino)isonicotinate.
- ChemicalBook. (2023). ethyl 2,6-dichloro-3-methylisonicotinate (CAS 137520-99-1).
- National Center for Biotechnology Information. (n.d.).
- ChemicalRegister.com. (n.d.). 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester (CAS No. 137520-99-1) Suppliers.
- MedKoo Biosciences. (n.d.). Ceritinib Synthetic Routes.
- BLD Pharm. (n.d.). 137520-99-1 | Ethyl 2,6-dichloro-3-methylisonicotinate.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline.
- ChemScene. (n.d.). 1604-14-4 | Ethyl 2,6-dichloroisonicotinate.
- Ceccon, M. (2014). Ceritinib as a promising therapy for ALK related diseases.
- The ASCO Post. (2018). Ceritinib in ALK-Positive Metastatic Non–Small Cell Lung Cancer.
- National Center for Biotechnology Information. (n.d.). Acute Interstitial Lung Disease Induced by Rechallenge with Ceritinib. PubChem.
- ResearchGate. (2023). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate.
- Google Patents. (n.d.). CN101633601A - Industrial production method for 2, 6-dichlorotoluene.
- ResearchGate. (n.d.). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization.
Sources
- 1. ethyl 2,6-dichloro-3-methylisonicotinate | 137520-99-1 [chemicalbook.com]
- 2. 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester (CAS No. 137520-99-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. medkoo.com [medkoo.com]
- 4. Ceritinib as a promising therapy for ALK related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceritinib in ALK-Positive Metastatic Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
